8-Aminocaffeine

Übersicht

Beschreibung

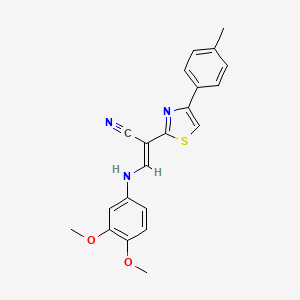

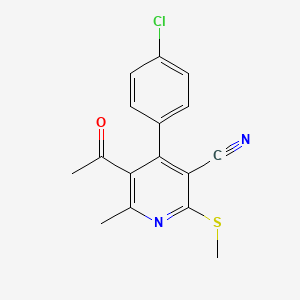

8-Aminocaffeine is a derivative of caffeine, a well-known stimulant found in coffee, tea, and various other beverages. This compound is characterized by the presence of an amino group at the eighth position of the caffeine molecule. The modification at this position significantly alters its chemical and biological properties, making it a subject of interest in various fields of scientific research.

Wirkmechanismus

Target of Action

8-Aminocaffeine primarily targets Monoamine Oxidases (MAOs) . MAOs are enzymes that are involved in the oxidative deamination of monoamine neurotransmitters . They are present in the outer mitochondrial membranes of various cells, including astrocytes, radial glia, and catecholaminergic and serotoninergic neurons .

Mode of Action

This compound acts as a MAO inhibitor . It binds reversibly and competitively to both MAO enzymes . This inhibition prevents the breakdown of monoamine neurotransmitters, thereby increasing their availability .

Biochemical Pathways

The inhibition of MAOs by this compound affects the metabolic pathways of monoamine neurotransmitters . Normally, MAOs metabolize these neurotransmitters into corresponding aldehydes and byproducts, including hydrogen peroxide (H2O2) and ammonia . The inhibition of maos by this compound prevents this metabolism, leading to an increase in the levels of monoamine neurotransmitters .

Pharmacokinetics

Caffeine is almost exclusively metabolized in the liver by the cytochrome P-450 enzyme system . It is known to exhibit large inter-individual variability in its pharmacokinetics, which can be influenced by factors such as lifestyle (e.g., smoking) and medication metabolized via CYP1A2 .

Result of Action

The inhibition of MAOs by this compound leads to an increase in the levels of monoamine neurotransmitters . This can have various effects depending on the specific neurotransmitter. For example, an increase in dopamine levels can lead to enhanced mood and increased alertness .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the presence of other drugs that are metabolized via CYP1A2 can affect the metabolism of this compound . Additionally, lifestyle factors such as smoking can also influence its pharmacokinetics .

Biochemische Analyse

Biochemical Properties

8-Aminocaffeine has been found to interact with various enzymes and proteins. For instance, it has been reported to act as an inhibitor of monoamine oxidases . Monoamine oxidases are enzymes that play a crucial role in the breakdown of monoamines, which are vital neurotransmitters in the nervous system .

Cellular Effects

This compound has been shown to have significant effects on various types of cells. For instance, it has been reported to exhibit antiproliferative effects on human tumor cell lines . Furthermore, it has been found to have antioxidant and cytoprotective potential, protecting red blood cells from oxidative damage .

Molecular Mechanism

The molecular mechanism of this compound involves its interaction with various biomolecules. For instance, it has been found to inhibit monoamine oxidases, which could lead to changes in neurotransmitter levels . This inhibition is likely due to the binding interactions of this compound with these enzymes .

Dosage Effects in Animal Models

While specific studies on the dosage effects of this compound in animal models are currently limited, caffeine, a related compound, has been studied extensively. These studies could provide insights into the potential effects of different dosages of this compound .

Metabolic Pathways

This compound is likely involved in various metabolic pathways. For instance, it has been found to inhibit monoamine oxidases, which are involved in the metabolism of monoamine neurotransmitters . Detailed information on the specific metabolic pathways that this compound is involved in is currently limited.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: 8-Aminocaffeine can be synthesized through several methods. One common approach involves the reaction of 8-chlorocaffeine with an excess of an amine at elevated temperatures (175–180°C) followed by workup with acetic acid . Another method includes the use of microwave-assisted organic synthesis, where 8-chlorocaffeine reacts with diamines in 2-methoxyethanol at 120°C for three hours .

Industrial Production Methods: Industrial production of this compound typically follows similar synthetic routes but on a larger scale. The use of microwave-assisted synthesis is particularly advantageous due to its efficiency and high yield. The reaction conditions are optimized to ensure the maximum conversion of starting materials to the desired product.

Analyse Chemischer Reaktionen

Types of Reactions: 8-Aminocaffeine undergoes various chemical reactions, including:

Substitution Reactions: The amino group can participate in nucleophilic substitution reactions.

Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, although these reactions are less common.

Michael Reactions: this compound can react with compounds containing activated methylene groups through Michael addition.

Common Reagents and Conditions:

Nucleophilic Substitution: Reagents such as alkyl halides can be used under basic conditions.

Michael Addition: Typically involves the use of bases and solvents like ethanol or methanol.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, Michael addition with sesquiterpene lactones results in the formation of eudesmane-xanthine conjugates .

Wissenschaftliche Forschungsanwendungen

8-Aminocaffeine has a wide range of applications in scientific research:

Chemistry: Used as a building block for synthesizing various derivatives with potential biological activity.

Medicine: Investigated for its potential as a monoamine oxidase inhibitor and its neuroprotective properties.

Industry: Utilized in the development of new pharmaceuticals and as a precursor for other chemical compounds.

Vergleich Mit ähnlichen Verbindungen

8-Aminocaffeine is unique compared to other caffeine derivatives due to its specific substitution at the eighth position. Similar compounds include:

8-Bromocaffeine: Used in the synthesis of various derivatives through cross-coupling reactions.

8-Chlorocaffeine: A precursor in the synthesis of this compound and other derivatives.

8-Alkylmercaptocaffeine: Another derivative with distinct biological activities.

The uniqueness of this compound lies in its ability to interact with multiple biological targets, making it a versatile compound for research and industrial applications.

Eigenschaften

IUPAC Name |

8-amino-1,3,7-trimethylpurine-2,6-dione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11N5O2/c1-11-4-5(10-7(11)9)12(2)8(15)13(3)6(4)14/h1-3H3,(H2,9,10) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PQEIUJGJYPUELF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C2=C(N=C1N)N(C(=O)N(C2=O)C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11N5O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50191235 | |

| Record name | 8-Aminocaffeine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50191235 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

209.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

37789-28-9 | |

| Record name | 8-Amino-3,7-dihydro-1,3,7-trimethyl-1H-purine-2,6-dione | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=37789-28-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 8-Aminocaffeine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0037789289 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | NSC11261 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=11261 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 8-Aminocaffeine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50191235 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![ethyl (2E)-2-[(2-hydroxy-5-nitrophenyl)methylidene]-7-methyl-3-oxo-5-phenyl-2H,3H,5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B3406623.png)

![(E)-methyl 2-(2-(cinnamylthio)-5,6-dimethyl-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)acetate](/img/structure/B3406641.png)

![(2Z)-2-[(4-methylphenyl)formamido]-3-(3-methylthiophen-2-yl)-N-[3-(morpholin-4-yl)propyl]prop-2-enamide](/img/structure/B3406666.png)

![2-(2-methyl-1H-benzo[d]imidazole-1-carbonyl)benzoic acid](/img/structure/B3406674.png)

![(2Z)-3-[(3-chloro-2-methylphenyl)amino]-2-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]prop-2-enenitrile](/img/structure/B3406675.png)

![(E)-3-(benzo[d][1,3]dioxol-5-ylamino)-2-(4-(4-fluorophenyl)thiazol-2-yl)acrylonitrile](/img/structure/B3406692.png)